1,8-Diaminooctane

Übersicht

Beschreibung

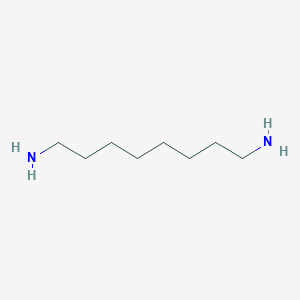

Octamethylendiamin, auch bekannt als 1,8-Diaminooctan, ist eine organische Verbindung, die zur Klasse der aliphatischen Diamine gehört. Es ist ein farbloser Feststoff mit einem aminartigen Geruch und leicht löslich in Wasser. Die Verbindung hat die chemische Formel C8H20N2 und eine molare Masse von 144,26 g/mol . Octamethylendiamin wird hauptsächlich als vielseitiges Zwischenprodukt bei der Herstellung von Pestiziden, insbesondere Fungiziden, verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Octamethylendiamin wird durch die katalytische Hydrierung von Suberonitril synthetisiert. Diese Reaktion wird bei Temperaturen von 150 bis 180 °C und einem Druck von 50 bis 180 bar in Gegenwart von Ammoniak über heterogenen, ungestützten Kobalttkatalysatoren durchgeführt . Die Reaktion wird in der flüssigen Phase durchgeführt und kann kontinuierlich oder chargenweise erfolgen. Der Katalysator ist typischerweise als Festbett in einem Schacht-, Rohr- oder Rohrbündelreaktor angeordnet .

Industrielle Produktionsmethoden

Die industrielle Produktion von Octamethylendiamin folgt dem gleichen Syntheseweg wie oben beschrieben. Das Verfahren beinhaltet die kontinuierliche oder chargenweise katalytische Hydrierung von Suberonitril in Gegenwart von Ammoniak und Kobalttkatalysatoren . Dieses Verfahren gewährleistet hohe Ausbeuten und Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Reaktionstypen

Octamethylendiamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Amide oder Nitrile zu bilden.

Reduktion: Reduktionsreaktionen können Octamethylendiamin in primäre Amine umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Amide und Nitrile.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Amine, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Octamethylendiamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

1,8-Diaminooctane is extensively used as a crosslinking agent in the synthesis of polymers and resins. Its bifunctional nature allows it to create complex three-dimensional networks which enhance the mechanical properties and stability of polymeric materials.

| Application | Description |

|---|---|

| Crosslinking Agent | Enhances stability and mechanical properties of polymers. |

| Building Block | Used in the synthesis of various polymeric materials including elastomers and coatings. |

Biochemical Applications

The compound has shown promise in biological research for its role as a scaffold material and in drug delivery systems.

- Cell Adhesion and Proliferation : Research indicates that this compound can enhance cell adhesion and proliferation, making it useful in regenerative medicine .

- Enzyme Interaction : It has been studied for its inhibitory effects on enzymes such as deoxyhypusine synthase, which is crucial for cellular functions .

| Application | Description |

|---|---|

| Drug Delivery | Used to form complexes with pharmaceutical agents for targeted delivery. |

| Tissue Engineering | Acts as a scaffold material to support cell growth and tissue regeneration. |

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various chemical compounds.

- Synthesis of Macrocycles : It is employed in the creation of molecular cages and macrocycles which have applications in catalysis and molecular recognition .

- Agrochemicals : The compound is utilized in the production of crop protection agents, particularly fungicides .

| Application | Description |

|---|---|

| Intermediate | Key component in the synthesis of agrochemicals and pharmaceuticals. |

| Macrocycle Formation | Used to create complex structures for catalytic applications. |

Case Study 1: Drug Delivery Systems

A study published in Biomaterials explored the use of this compound derivatives as linkers in drug delivery systems. The research demonstrated that these derivatives could effectively enhance the solubility and bioavailability of hydrophobic drugs by forming stable complexes .

Case Study 2: Polymer Crosslinking

Research conducted by Zhang et al. (2020) investigated the use of this compound as a crosslinker in polyurethane synthesis. The study found that incorporating this diamine significantly improved the thermal stability and mechanical strength of the resulting polymer networks compared to traditional crosslinkers .

Wirkmechanismus

Der Wirkungsmechanismus von Octamethylendiamin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Als Diamin kann es stabile Komplexe mit Metallionen bilden, die enzymatische Aktivitäten und andere biochemische Prozesse beeinflussen können . Die Fähigkeit der Verbindung, als Vernetzungsmittel zu fungieren, spielt auch in ihren biologischen und industriellen Anwendungen eine Rolle .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,6-Hexanediamin: Ein weiteres aliphatisches Diamin mit einer kürzeren Kohlenstoffkette.

1,10-Decanediamin: Ein aliphatisches Diamin mit einer längeren Kohlenstoffkette.

1,12-Dodecanediamin: Ein aliphatisches Diamin mit einer noch längeren Kohlenstoffkette.

Einzigartigkeit

Octamethylendiamin ist aufgrund seiner optimalen Kettenlänge einzigartig, die ein Gleichgewicht zwischen Flexibilität und Reaktivität bietet. Dies macht es besonders gut geeignet für die Verwendung als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und in industriellen Anwendungen .

Biologische Aktivität

1,8-Diaminooctane (DAO), also known as VL-004, is a compound with significant biological activity, particularly in the fields of antimicrobial properties and cellular health. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a linear aliphatic diamine with the chemical formula CHN. Its structure consists of two amino groups (-NH) attached to an octane backbone. This configuration allows for various interactions with biological systems, contributing to its diverse biological activities.

Antimicrobial Activity

Research has highlighted the antibacterial properties of this compound and its derivatives. A study identified a series of linear guanidine derivatives, including DAO, showcasing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 4 µg/mL for various strains, including multi-drug resistant clinical isolates such as Enterobacter cloacae and Acinetobacter baumannii .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.12 - 4 | Staphylococcus aureus |

| Escherichia coli | ||

| Enterobacter cloacae | ||

| Acinetobacter baumannii |

This broad-spectrum activity indicates DAO's potential as a lead compound for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Mitophagy Induction and Cellular Health

Recent studies have revealed that this compound promotes mitophagy—an essential process for cellular health where damaged mitochondria are removed and replaced. In model organisms like Caenorhabditis elegans, DAO has been shown to exceed the efficacy of spermidine in inducing mitophagy and protecting against oxidative stress .

The protective effects of DAO against oxidative stress are mediated through pathways involving canonical aging genes. This suggests that DAO not only aids in mitochondrial maintenance but may also contribute to extending lifespan and healthspan by mitigating age-related cellular decline .

Case Studies and Applications

Several case studies illustrate the practical applications of this compound:

- Antibacterial Coatings : DAO has been investigated for use in coatings that inhibit bacterial growth on surfaces in medical settings.

- Cellular Health Supplements : Due to its role in promoting mitophagy, DAO is being explored as a dietary supplement aimed at enhancing mitochondrial function in aging populations.

Eigenschaften

IUPAC Name |

octane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c9-7-5-3-1-2-4-6-8-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGJDPKCLMLPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7613-16-3 (di-hydrochloride) | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9073173 | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow crystals, hygroscopic; [MSDSonline] | |

| Record name | 1,8-Octamethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-44-4, 7613-16-3 | |

| Record name | 1,8-Octanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Octanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A6694PIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.